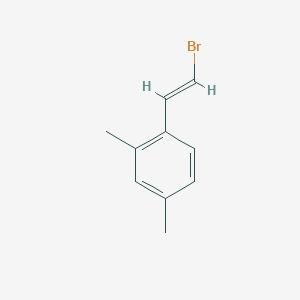
(E)-beta-Bromo-2,4-dimethylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-beta-Bromo-2,4-dimethylstyrene is an organic compound characterized by the presence of a bromine atom attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-beta-Bromo-2,4-dimethylstyrene typically involves the bromination of 2,4-dimethylstyrene. This can be achieved through the addition of bromine (Br2) to the double bond of 2,4-dimethylstyrene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-beta-Bromo-2,4-dimethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted styrene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dehalogenated styrene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
The major products formed from these reactions include various substituted styrenes, epoxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-beta-Bromo-2,4-dimethylstyrene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Researchers use it to study the effects of brominated styrenes on biological systems and their potential as bioactive agents.
Mechanism of Action
The mechanism of action of (E)-beta-Bromo-2,4-dimethylstyrene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its bromine atom can participate in halogen bonding, influencing the compound’s bioactivity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-beta-Bromo-2,4-dimethylstyrene: Characterized by the presence of a bromine atom and two methyl groups on the styrene backbone.
(E)-beta-Chloro-2,4-dimethylstyrene: Similar structure but with a chlorine atom instead of bromine.
(E)-beta-Iodo-2,4-dimethylstyrene: Contains an iodine atom in place of bromine.
Uniqueness
This compound is unique due to the specific reactivity of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its properties differ from those of its chloro and iodo counterparts, offering distinct advantages in certain applications.
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUXMKBPSJZIFF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














